Ethyl 5-(Naphthalen-1-yl)-1H-1,2,4-triazole-3-carboxylate

Description

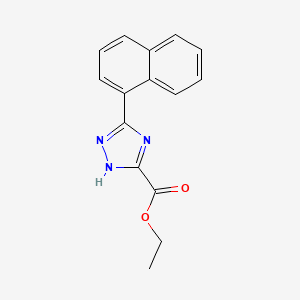

Ethyl 5-(Naphthalen-1-yl)-1H-1,2,4-triazole-3-carboxylate (CAS: 1488589-90-7) is a 1,2,4-triazole derivative featuring a naphthalen-1-yl substituent at position 5 and an ethyl ester group at position 3 of the triazole ring.

Properties

Molecular Formula |

C15H13N3O2 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

ethyl 3-naphthalen-1-yl-1H-1,2,4-triazole-5-carboxylate |

InChI |

InChI=1S/C15H13N3O2/c1-2-20-15(19)14-16-13(17-18-14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3,(H,16,17,18) |

InChI Key |

ABRUIVVHAMZCEA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NN1)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(Naphthalen-1-yl)-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of naphthalene derivatives with triazole precursors under specific conditions. One common method involves the cyclization of naphthalene-1-carboxylic acid hydrazide with ethyl orthoformate in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(Naphthalen-1-yl)-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other functional groups such as amides or thioesters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

Substitution: Ammonia or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of naphthalene-1,2-dicarboxylic acid or naphthalene-1,2-dione.

Reduction: Formation of naphthalen-1-ylmethanol or naphthalen-1-ylamine.

Substitution: Formation of naphthalen-1-yl-1,2,4-triazole-3-carboxamide or naphthalen-1-yl-1,2,4-triazole-3-thioester.

Scientific Research Applications

Ethyl 5-(Naphthalen-1-yl)-1H-1,2,4-triazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain microorganisms.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties. It is also explored as a potential drug candidate for the treatment of various diseases.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(Naphthalen-1-yl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to the modulation of their activity.

Pathways Involved: The compound may influence various biochemical pathways, such as those involved in cell signaling, apoptosis, or inflammation. For example, it may inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Substituent Variations

The triazole core allows for diverse substitution patterns, significantly altering physicochemical and biological properties. Key analogs include:

Synthesis Notes:

- Pyridinyl derivatives are synthesized via cyclization of hydrazides with nitriles or via alkylation of triazole precursors, achieving yields of 68–82% .

Positional Isomerism

The substitution pattern on the triazole ring (1H-1,2,4 vs. 1H-1,2,3) also impacts properties. For example:

- Ethyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (1,2,3-triazole isomer) exhibits distinct hydrogen bonding and crystallographic features compared to 1,2,4-triazoles, influencing solubility and intermolecular interactions .

Physicochemical Properties

- Melting Points : Pyridinyl derivatives show melting points between 163–182°C, reflecting their crystalline nature . The naphthalene analog is expected to have a higher melting point due to increased aromatic stacking, but data are lacking.

- Solubility : Bulky naphthalene groups may reduce aqueous solubility compared to pyridinyl or phenyl analogs, which benefit from polar nitrogen atoms or smaller aromatic systems .

Antimicrobial and Antitumor Potential

- Pyridinyl Derivatives : Ethyl 1-(2-bromo-5-fluoropyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate analogs demonstrated potent antibacterial and antiproliferative activities against pathogens and cancer cells (e.g., MCF-7, HepG2) .

- Phenyl Derivatives : Ethyl 5-phenyl-1H-1,2,4-triazole-3-carboxylate showed moderate antitumor activity (GP = 70.94%) against NCI-H522 lung cancer cells .

Enzyme Inhibition

Crystallographic and Computational Insights

- Hirshfeld Surface Analysis : Applied to related triazoles, this method reveals intermolecular interactions (e.g., C–H···O bonds) that stabilize crystal packing, a feature likely shared by the naphthalene analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.